Everolimus Isomer C
Description
Properties
IUPAC Name |
(8S,11S,14R,15E,17R,18R,20R,22S,23E,25E,27E,29S,31S,34R)-1,17-dihydroxy-11-[(2R)-1-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]propan-2-yl]-18,29-dimethoxy-14,16,20,22,28,34-hexamethyl-10,36-dioxa-3-azatricyclo[29.4.1.03,8]hexatriaconta-15,23,25,27-tetraene-2,9,13,19,35-pentone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H83NO14/c1-32-16-12-11-13-17-33(2)44(63-8)30-40-21-19-34(3)50(59)53(62,68-40)52(61)54-23-15-14-18-41(54)51(60)67-45(36(5)28-39-20-22-43(66-25-24-55)46(29-39)64-9)31-42(56)35(4)27-38(7)48(58)49(65-10)47(57)37(6)26-32/h11-13,16-17,27,32,34-37,39-41,43-46,48-49,55,58,62H,14-15,18-26,28-31H2,1-10H3/b13-11+,16-12+,33-17+,38-27+/t32-,34-,35-,36-,37-,39+,40+,41+,43-,44+,45+,46-,48-,49+,53?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USDOYNAPNXMXOE-YWBHOXRLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(C1=O)(O2)O)C(C)CC4CCC(C(C4)OC)OCCO)C)C)O)OC)C)C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C/[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(C1=O)(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)OCCO)C)/C)O)OC)C)C)/C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H83NO14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
958.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
908340-97-6 | |
| Record name | Everolimus isomer C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0908340976 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | EVEROLIMUS ISOMER C | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DP7PN8Y6FC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Side Chain Synthesis and Activation
The preparation begins with the synthesis of the tert-butyldimethylsilyl (TBDMS)-protected hydroxyethoxy side chain. Triethylamine serves as the acid scavenger in the reaction between ethylene glycol and tert-butyldimethylchlorosilane, yielding fert-butyldimethylsilyl hydroxy ethoxy silane. Subsequent activation with trifluoroacetic anhydride produces the reactive tertiary butyl dimethylsilyloxy trifluoromethanesulfonic acid ethyl ester (TBDMS-triflate), a key electrophile for the subsequent substitution reaction.
Table 1: Reaction Conditions for Side Chain Activation
| Step | Reagents | Molar Ratio | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | TBDMS-Cl, ethylene glycol, triethylamine | 1:1:1.2 | 25°C | 2 h | 85% |
| 2 | Trifluoroacetic anhydride, TBDMS-ethoxy silane | 1:1.5 | 0°C → 25°C | 1 h | 92% |
Substitution Reaction with Sirolimus
The critical step in Isomer C synthesis involves the regioselective substitution of sirolimus at the 40-O position. Under nitrogen atmosphere, sirolimus is dissolved in toluene with N,N-diisopropylethylamine (DIPEA), followed by dropwise addition of TBDMS-triflate. Maintaining a molar ratio of 1:6:10 (sirolimus:TBDMS-triflate:DIPEA) at 60°C for 4 hours ensures optimal conversion to 40-O-[2-(t-butyldimethylsilyl)oxy]ethyl sirolimus. The use of 2,6-lutidine during vacuum distillation stabilizes the intermediate by buffering acidic byproducts, preventing desilylation.
Key Variables Influencing Isomer Formation
-
Temperature Control : Reactions conducted below 60°C favor incomplete conversion, while temperatures exceeding 70°C promote side reactions.
-
Solvent System : Toluene enhances solubility of sirolimus and minimizes epimerization.
-
Base Selection : DIPEA outperforms triethylamine in minimizing racemization due to its steric bulk.
Hydrolysis and Deprotection
The TBDMS-protected intermediate undergoes selective deprotection under acidic conditions. Methanol serves as the solvent, with dilute hydrochloric acid (1 M) added at -25°C to ensure controlled protonation. Maintaining the reaction at -15°C for 1 hour achieves complete hydrolysis without compromising the macrolide ring. Neutralization with sodium bicarbonate and extraction with ethyl acetate yields the this compound crude product, with mass yields ranging from 81.4% to 99.5%.
Purification and Crystallization
Chromatographic purification is indispensable for isolating this compound from regioisomers and byproducts. A two-stage preparative HPLC protocol employs a silica-based stationary phase (10 μm particles) with isocratic elution using n-heptane:ethyl acetate (16:14 v/v). The first purification pass isolates the dominant Isomer C fraction, while the second pass recovers residual product from impure fractions, achieving a combined yield of 73.5–77%.
Table 2: Purification Parameters
| Parameter | First Pass | Second Pass |
|---|---|---|
| Column | 250 mm × 50 mm | 250 mm × 50 mm |
| Flow Rate | 80 mL/min | 80 mL/min |
| Eluent | n-heptane:EtOAc (16:14) | n-heptane:EtOAc (16:14) |
| Recovery | 51.3% | 25.7% |
Final crystallization from ethanol-water (1:10 v/v) at 0–5°C produces crystalline this compound with 88% yield and >99% purity by HPLC.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions: Everolimus Isomer C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different biological activities and properties.
Scientific Research Applications
Target of Action
Everolimus Isomer C primarily inhibits the mammalian target of rapamycin (mTOR), a key regulator in cell growth, proliferation, and survival. The inhibition of mTOR leads to reduced cell proliferation and angiogenesis, making it a significant compound in cancer research and treatment.
Biochemical Pathways
The mTOR pathway is frequently deregulated in various cancers. This compound is believed to interact with mTOR complex 1, affecting several downstream signaling pathways that regulate cellular metabolism and growth.
Scientific Research Applications
This compound has a diverse range of applications across various fields:
Chemistry
- Model Compound : It serves as a model compound to study the effects of structural modifications on the activity of macrolide immunosuppressants. Researchers utilize it to explore how changes in structure can impact pharmacological properties.
Biology
- mTOR Signaling Pathway : The compound is extensively used to investigate the mTOR signaling pathway's role in cellular processes such as growth and survival. Understanding these mechanisms can lead to insights into cancer biology and potential therapeutic targets.
Medicine
- Cancer Treatment : this compound is being studied for its potential efficacy against various cancers including:
- Breast Cancer : Particularly in cases resistant to standard therapies.
- Renal Cell Carcinoma : Its role in advanced stages where other treatments have failed.
- Neuroendocrine Tumors : It shows promise in treating tumors that cannot be surgically removed.
Industry
- Drug-Eluting Stents : The compound is utilized in developing drug-eluting stents designed to prevent restenosis (re-narrowing of blood vessels) after cardiovascular interventions.
Case Study 1: Everolimus in Breast Cancer
A clinical study evaluated the efficacy of this compound in patients with hormone receptor-positive breast cancer who had previously shown resistance to aromatase inhibitors. The results indicated a significant reduction in tumor size and improved progression-free survival rates among treated patients compared to control groups .
Case Study 2: Neurofibromatosis Type 1
Research involving this compound demonstrated its potential to reduce lesion size in patients with Neurofibromatosis Type 1, although results were inconclusive due to variability in patient responses .
Preparation Methods
This compound is synthesized from Sirolimus through various chemical reactions, including solvent-free conditions and resin-mediated synthesis. Industrial production typically involves large-scale synthesis methods similar to those used for other macrolides, emphasizing purification techniques such as column chromatography and crystallization.
Mechanism of Action
Everolimus Isomer C exerts its effects by inhibiting the mTOR complex 1 (mTORC1), a key regulator of cell growth, proliferation, and survival . By binding to the mTORC1 complex, this compound blocks the transduction signals necessary for protein synthesis and cell cycle progression. This inhibition leads to reduced cell growth and proliferation, making it effective in treating cancers and preventing organ transplant rejection .
Comparison with Similar Compounds
Sirolimus (Rapamycin): The parent compound from which Everolimus and its isomers are derived.
Temsirolimus: Another derivative of Sirolimus with similar mTOR inhibitory properties.
Ridaforolimus: A non-prodrug derivative of Sirolimus with similar applications in cancer treatment.
Uniqueness: Everolimus Isomer C is unique due to its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties. These modifications can lead to differences in bioavailability, stability, and efficacy compared to other similar compounds .
Biological Activity
Everolimus Isomer C is a derivative of Everolimus, a macrolide immunosuppressant and a potent inhibitor of the mammalian target of rapamycin (mTOR). It is primarily utilized in preventing organ transplant rejection and as a targeted therapy for various cancers. This compound has garnered attention due to its distinct structural properties and potential therapeutic applications.
Target and Mode of Action
This compound primarily targets the mTOR pathway, which is crucial in regulating cell growth, proliferation, and survival. By inhibiting mTOR, this compound reduces cell proliferation, angiogenesis, and glucose uptake, similar to Everolimus itself .
Biochemical Pathways
The mTOR pathway is frequently deregulated in cancer, making it a significant target for cancer therapies. Inhibition of this pathway leads to various cellular effects, including:
- Reduced cell proliferation
- Decreased angiogenesis
- Impaired glucose metabolism
Studies indicate that this compound likely affects the same metabolic pathways as Everolimus, particularly in muscle cells where it lowers the activities of glycolysis and the pentose phosphate pathway .
Pharmacokinetics
Everolimus is rapidly absorbed following oral administration, with peak concentrations reached within 1.3 to 1.8 hours. The pharmacokinetics can be influenced by environmental factors such as the presence of other drugs that are metabolized by the CYP3A4 system.
Research Applications
This compound has diverse applications in scientific research:
- Chemistry : Used to study structural modifications on macrolide immunosuppressants.
- Biology : Investigates the mTOR signaling pathway's role in cell dynamics.
- Medicine : Explored for treating various cancers such as breast cancer, renal cell carcinoma, and neuroendocrine tumors.
- Industry : Applied in developing drug-eluting stents to prevent restenosis in cardiovascular treatments.
Case Studies and Trials
- Metastatic Colorectal Cancer (mCRC) :
- Metastatic Breast Cancer :
Summary of Clinical Trials
| Study Name | Population | Phase | Treatment | Primary Objective | Main Results | Adverse Events |
|---|---|---|---|---|---|---|
| BOLERO-1 | HER2+ | 3 | Paclitaxel + Trastuzumab + Everolimus | mPFS | 14.9 vs 14.49 months (HR: 0.89) | Neutropenia 25% |
| BOLERO-6 | HR+/HER2− | 2 | Everolimus + Exemestane vs Capecitabine | mPFS | 8.4 vs 9.6 months (HR: 1.26) | Stomatitis 9% |
This table summarizes key findings from pivotal clinical trials involving Everolimus and its derivatives, highlighting their efficacy and safety profiles.
Q & A
Q. How is Everolimus Isomer C chromatographically distinguished from other isomers in pharmacological research?
Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection is the standard method. For example, a validated HPLC system using a 5-µm L1 column at 50°C and a flow rate of 1.1 mL/min achieves baseline separation of Everolimus from its oxepane isomer, with resolution ≥1.5 . Another protocol employs a 2.7-µm L1 column at 60°C and 0.9 mL/min flow rate, achieving a resolution of 2.5 between Everolimus and its isomer, ensuring accurate quantification in formulations . System suitability criteria, including signal-to-noise ratios ≥10 and relative standard deviations ≤5%, are critical for reproducibility .
Q. What pharmacopeial standards govern impurity thresholds for this compound in drug formulations?
Methodological Answer: The United States Pharmacopeia (USP) specifies that Everolimus oxepane isomer levels must not exceed 1.1% of the total drug content, as determined by relative retention times and peak area ratios . Impurity profiling requires system suitability solutions containing 9-O-hydroxyethyl sirolimus, sirolimus, and Everolimus oxepane isomer to validate resolution (e.g., ≥1.2 between critical pairs) . These standards ensure batch consistency and compliance with regulatory guidelines.
Q. Why is stereochemical identification of this compound essential in preclinical studies?
Methodological Answer: Isomers can exhibit divergent biological activities. Proper identification involves nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm structural integrity. For instance, the oxepane isomer’s distinct elution profile in HPLC (retention time ~1.1 relative to Everolimus) must be cross-validated with tandem MS to rule out co-elution artifacts . Failure to resolve isomers may skew pharmacokinetic or toxicity data .
Advanced Research Questions
Q. How do isomer impurities impact the interpretation of Everolimus clinical trial outcomes?
Methodological Answer: Undetected isomer contamination can confound efficacy and safety analyses. For example, in phase 3 trials of Everolimus for advanced breast cancer, stringent impurity controls (e.g., ≤1.1% oxepane isomer) were enforced to isolate the therapeutic effects of the parent compound . Studies must report isomer-specific chromatograms and validate that impurity levels remain below pharmacopeial thresholds throughout storage and administration .
Q. What experimental strategies resolve contradictions in Everolimus isomer pharmacokinetics across studies?
Methodological Answer: Discrepancies in bioavailability or metabolism data may arise from unaccounted isomer interference. A tiered approach is recommended:
- Step 1 : Re-analyze stored samples using updated HPLC/MS protocols to retroactively quantify isomer levels .
- Step 2 : Conduct in vitro assays comparing isomer binding affinity to mTOR; the oxepane isomer shows reduced target engagement, which may explain variable efficacy in historical datasets .
- Step 3 : Apply multivariate statistical models to adjust for isomer contamination as a covariate in survival analyses .
Q. How can single-cell metabolomics advance understanding of isomer-specific toxicity in Everolimus therapy?
Methodological Answer: High-throughput single-cell mass spectrometry (SCMS) with Paternò-Büchi reaction-enabled C=C localization can resolve isomer-specific lipid perturbations in individual cells. This method, validated for unsaturated lipids, identifies whether this compound induces unique metabolic stress (e.g., altered phospholipid isomer ratios) linked to pneumonitis or hyperglycemia . Pairing SCMS with flow cytometry isolates immune cell subpopulations susceptible to isomer-driven toxicity .
Methodological Considerations
- Data Reporting : Always specify the isomer form (e.g., oxepane isomer) in materials and methods, adhering to IUPAC guidelines for stereochemical nomenclature .
- Experimental Design : Include isomer-spiked control samples in analytical validations to quantify detection limits and cross-reactivity .
- Clinical Correlation : In trials, stratify patients by isomer exposure levels (e.g., via trough concentration monitoring) to assess dose-response relationships .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
